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Compound of Interest

Compound Name: Propene-1-D1

Cat. No.: B073444 Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for

propene-1-d1 (CH₃CH=CHD), a deuterated isotopologue of propene. The information is

targeted towards researchers, scientists, and professionals in drug development who utilize

spectroscopic techniques for molecular characterization. This document outlines predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

supported by general experimental protocols and logical workflows.

Predicted Spectroscopic Data
Due to the limited availability of directly published spectra for propene-1-d1, the following data

are predicted based on the well-documented spectra of propene (CH₃CH=CH₂) and the known

effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H or D) has a nuclear spin (I=1) and is NMR active, but it resonates at a much

different frequency than protons (¹H). Its primary effects on ¹H and ¹³C NMR spectra are the

disappearance of the signal for the replaced proton, changes in the splitting patterns of

adjacent nuclei, and small shifts in the resonance frequencies of nearby carbons (isotopic

shifts).

Table 1: Predicted ¹H NMR Spectroscopic Data for Propene-1-d1
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

Hc (CH₃) ~1.71
Doublet of doublets

(dd)

J(Hc-Ha) ≈ 6.4 Hz,

J(Hc-Hb) ≈ 1.5 Hz

Ha (-CH=) ~5.75
Doublet of quartets

(dq)

J(Ha-Hb) ≈ 17.0 Hz,

J(Ha-Hc) ≈ 6.4 Hz

Hb (=CHD) ~5.00
Doublet of quartets

(dq)

J(Hb-Ha) ≈ 17.0 Hz,

J(Hb-Hc) ≈ 1.5 Hz

Note: The signal for the proton at the C1 position in propene (around 4.9-5.1 ppm) is absent in

the ¹H NMR spectrum of propene-1-d1. The multiplicity of the remaining vinyl protons (Ha and

Hb) may be further complicated by smaller deuterium couplings (J(H-D)), which are typically

around 1/7th of the corresponding J(H-H) value.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Propene-1-d1

Carbon
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity
(Proton-Coupled)

C1 (=CHD)
~115 (with an upfield isotope

shift)
Doublet (due to C-D coupling)

C2 (-CH=) ~135 Doublet

C3 (CH₃) ~22 Quartet

Note: In a proton-decoupled ¹³C NMR spectrum, each carbon would appear as a singlet. The

carbon atom bonded to deuterium (C1) is expected to show a slight upfield shift (isotope effect)

compared to the corresponding carbon in unlabeled propene.[1]

Infrared (IR) Spectroscopy
The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable

decrease in the vibrational frequency of the corresponding bond.

Table 3: Predicted Key IR Absorption Bands for Propene-1-d1
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Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Comments

C-D Stretch (=C-D) ~2200 - 2300
Shifted from the =C-H stretch

(~3080 cm⁻¹) in propene.

C=C Stretch ~1645
Largely unaffected by

deuteration.[2]

C-H Stretch (sp²) ~3080
Present due to the remaining

vinyl proton.

C-H Stretch (sp³) ~2870 - 2990
Present due to the methyl

group.[2]

Fingerprint Region 400 - 1500

Will show differences

compared to propene due to

altered bending vibrations.[2]

Mass Spectrometry (MS)
In mass spectrometry, deuteration increases the molecular weight of the compound by one

mass unit for each deuterium atom. The fragmentation patterns are generally similar to the

unlabeled compound, but the masses of fragments containing the deuterium atom will be

shifted.

Table 4: Predicted Mass Spectrometry Data for Propene-1-d1
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Ion Predicted m/z Comments

[M]⁺ 43

Molecular ion peak. Propene

has a molecular weight of

42.08 g/mol .[3] Propene-1-d1

has a molecular weight of

approximately 43.09 g/mol .[4]

[M-H]⁺ 42 Loss of a hydrogen atom.

[M-D]⁺ 41 Loss of a deuterium atom.

[C₃H₅]⁺ 41
Allyl cation, a common

fragment for propene.

[C₂H₂D]⁺ 29
Fragment containing the

deuterium atom.

[CH₃]⁺ 15 Methyl cation fragment.

Experimental Protocols
Detailed experimental protocols for propene-1-d1 are not readily available. However, the

following general procedures, suitable for a volatile and flammable gas like propene, can be

adapted.

Sample Preparation and Handling
Propene-1-d1 is a gas at room temperature and is flammable.[5]

Handling: All handling should be conducted in a well-ventilated fume hood or using a vacuum

line.[5]

NMR: For solution-state NMR, the gas can be condensed into a chilled NMR tube containing

a deuterated solvent (e.g., CDCl₃, acetone-d₆). Tetramethylsilane (TMS) is typically used as

an internal standard for chemical shifts.[6]

IR: Gas-phase IR spectra can be obtained using a gas cell with appropriate windows (e.g.,

KBr). The cell is filled with the gas to a specific pressure.
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MS: The gaseous sample can be introduced directly into the ion source of the mass

spectrometer via a gas inlet system.

Instrumentation
NMR: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is suitable. The

instrument should be capable of performing both ¹H and ¹³C NMR experiments.

IR: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

MS: An electron ionization (EI) mass spectrometer is commonly used for volatile compounds

to generate characteristic fragmentation patterns.

Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic analysis of

propene-1-d1.

Logical Diagram for Spectroscopic Comparison

NMR Spectroscopy IR SpectroscopyMass Spectrometry

Propene (C3H6)

Propene-1-d1 (C3H5D)

Isotopic Substitution (H -> D at C1)

1H: 4 signals
13C: 3 signals =C-H stretch (~3080 cm-1)M+ at m/z 421H: 3 signals (1 absent)

13C: 3 signals (isotope shift) =C-D stretch (~2250 cm-1)M+ at m/z 43

Click to download full resolution via product page

Caption: Comparison of expected spectroscopic data for propene and propene-1-d1.
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General Experimental Workflow for Spectroscopic Analysis

Sample Handling
(Gas/Condensed Liquid)

NMR Sample Prep
(Condense in solvent-filled tube)

IR Sample Prep
(Fill gas cell)

MS Sample Intro
(Direct gas inlet)

NMR Data Acquisition
(1H, 13C, COSY)

IR Data Acquisition
(FTIR)

MS Data Acquisition
(EI-MS)

Data Analysis & Interpretation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of gaseous propene-1-d1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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